2-(2,3-Dimethyl-phenoxy)-ethylamine
Overview
Description
2-(2,3-Dimethyl-phenoxy)-ethylamine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethyl-phenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,3-dimethylphenoxy)acetaldehyde, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
2-(2,3-Dimethyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethylamine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethyl-phenoxy)-N-phenyl-acetamide
- 4-{4-[3-(2,4-Dichloro-benzoyl)-ureido]-2,3-dimethyl-phenoxy}-butyric acid
- 2-(2,3-Dimethyl-phenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Uniqueness
2-(2,3-Dimethyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy ring and the presence of an ethylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKNTCASXEPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424430 | |
Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-83-0 | |
Record name | 2-(2,3-Dimethylphenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72955-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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